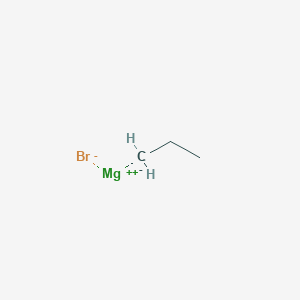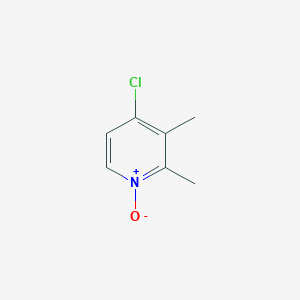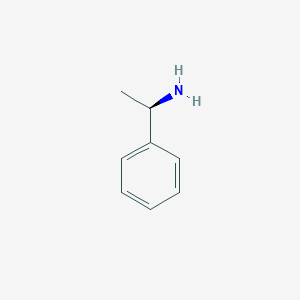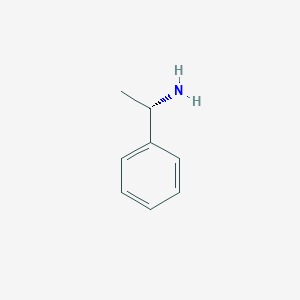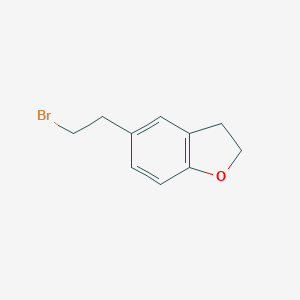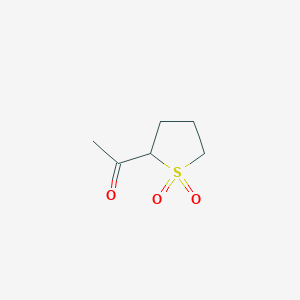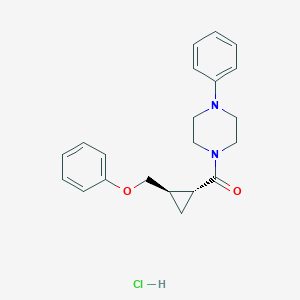
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- (PPC) is a chemical compound that has been extensively studied for its potential use in scientific research. PPC is a cyclopropyl derivative of piperazine, which has been shown to have a range of biological activities.
Wirkmechanismus
The mechanism of action of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) and serotonin in the brain, which are known to have anxiolytic and antidepressant effects.
Biochemische Und Physiologische Effekte
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory and analgesic effects. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has several advantages for use in lab experiments. It has a relatively low toxicity profile and has been shown to be well-tolerated in animal models. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- is also relatively easy to synthesize, making it a cost-effective option for research. However, Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has some limitations for use in lab experiments. It has a short half-life and may require repeated dosing to maintain therapeutic levels. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- may also have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
For the study of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- include the development of more potent and selective derivatives, investigation of long-term effects, and exploration of its potential use in the treatment of other neurological and psychiatric disorders.
Synthesemethoden
The synthesis of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- involves the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with phenoxymethyl chloride and sodium hydride to yield Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans-. This synthesis method has been reported to have a yield of 70-80% and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has been studied for its potential use in a range of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has also been studied for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
CAS-Nummer |
102617-34-5 |
|---|---|
Produktname |
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- |
Molekularformel |
C21H25ClN2O2 |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-(4-phenylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(20-15-17(20)16-25-19-9-5-2-6-10-19)23-13-11-22(12-14-23)18-7-3-1-4-8-18;/h1-10,17,20H,11-16H2;1H/t17-,20+;/m0./s1 |
InChI-Schlüssel |
RSDUUYJVIKKFAF-YFUYRHFLSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4.Cl |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4.Cl |
Andere CAS-Nummern |
102617-34-5 |
Synonyme |
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, mono hydrochloride, trans- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



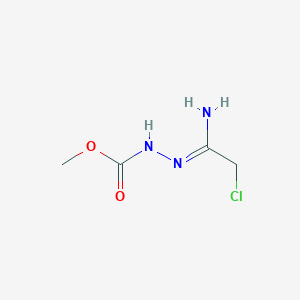
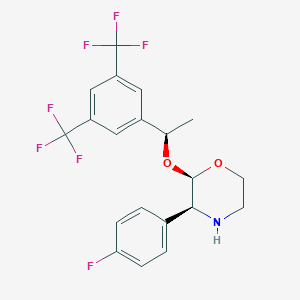
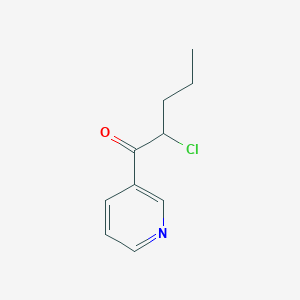
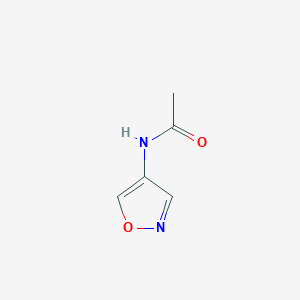
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
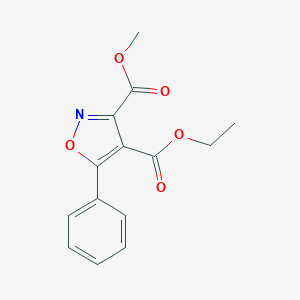
![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)

